2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNEKKVMIESCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride typically involves the reaction of an appropriate amine with an oxazolidine derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals due to its structural characteristics that allow for interaction with biological targets. Its oxazolidinone structure is particularly relevant in the synthesis of antibiotics and other therapeutic agents.
- Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit significant antibacterial properties, making them candidates for treating infections caused by resistant bacterial strains .
- Anticancer Properties : Studies have suggested that compounds with oxazolidinone moieties can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated effectiveness against various cancer cell lines, indicating a potential pathway for drug development .
Biochemistry
In biochemistry, 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride serves as a buffer agent in biological assays.
- Buffering Agent : It is utilized in maintaining pH levels in cell culture media, particularly within the pH range of 6 to 8.5. This property is crucial for experiments requiring stable pH conditions for optimal enzyme activity and cellular function .
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of polymers and other materials.
- Polymer Synthesis : Its reactivity can be harnessed to create novel polymeric materials with tailored properties for applications in coatings and adhesives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Effects | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. |
| Study 2 | Cancer Cell Inhibition | Showed reduced viability in breast cancer cell lines, indicating a pathway for anticancer drug design. |
| Study 3 | Buffering Capacity | Confirmed stability in cell culture media across various pH levels, supporting its use in biological research applications. |
Mechanism of Action
The mechanism by which 2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to substituted 2-aminoethanone derivatives, focusing on substituents, molecular weight, and applications.
Table 1: Comparative Analysis of 2-Aminoethanone Derivatives
Key Differences and Implications
In contrast, aryl-substituted analogs (e.g., bk-2C-B, fluorophenyl derivatives) exhibit planar aromatic systems with electronic modulation via halogens or methoxy groups .
Applications: Psychoactive Derivatives: bk-2C-B and related aryl-substituted amino ketones are linked to recreational use, with pyrolysis studies highlighting metabolic degradation pathways . Synthetic Utility: The hydroxyphenyl analog serves as a precursor for coumarin derivatives, while the fluorophenyl variant is commercially available for diverse synthetic applications .
Safety and Handling: Limited toxicological data are noted for 1-(2-amino-6-nitrophenyl)ethanone, emphasizing caution during handling . The hydrochloride salt form of the target compound likely improves stability but requires standard precautions for amino ketones (e.g., avoiding inhalation of dust) .
Biological Activity
2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride, with the molecular formula and a molecular weight of 166.61 g/mol, is a compound characterized by an oxazolidine ring structure. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is largely attributed to its functional groups—specifically the amino and carbonyl groups. These groups enable the compound to participate in various biochemical interactions, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.61 g/mol |
| CAS Number | 1909336-42-0 |
The mechanism by which this compound exerts its effects involves interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate certain biochemical pathways, potentially influencing cellular processes related to antimicrobial activity , cytotoxicity , and anti-cancer effects .
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study on 1,3-oxazolidinone derivatives demonstrated that certain compounds showed superior antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus compared to traditional antibiotics such as chloramphenicol . The mechanism involved cell membrane disruption as observed through fluorescence microscopy.
Cytotoxicity and Genotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on various cell lines. For example, one study reported that certain oxazolidine derivatives exhibited low cytotoxicity at concentrations effective for antimicrobial action . This suggests a favorable safety profile for potential therapeutic applications.
Anti-Cancer Properties
There is emerging evidence supporting the anti-cancer potential of compounds with similar structures. A recent study highlighted that some oxazolidine derivatives induced apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways . The ability of these compounds to interact with cellular targets makes them promising candidates for further research in cancer therapy.
Case Study 1: Antimicrobial Screening
A comprehensive study synthesized several oxazolidine derivatives and assessed their antimicrobial activity using microbroth dilution assays. Among these derivatives, one compound demonstrated significant efficacy against Staphylococcus aureus, with results indicating a lower minimum inhibitory concentration (MIC) than conventional treatments . This study underscores the potential of oxazolidine-based compounds in addressing antibiotic resistance.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on evaluating the cytotoxic effects of various oxazolidine derivatives using flow cytometry and genotoxicity assays. The findings revealed that while some compounds were cytotoxic at high concentrations, they remained non-mutagenic at therapeutic doses . This highlights the importance of further exploring the safety profiles of these compounds in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
